molecular formula C10H11ClN2O2 B13559430 1-ethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride

1-ethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride

Cat. No.: B13559430
M. Wt: 226.66 g/mol
InChI Key: XSTFFXOSTVQYGH-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of an ethyl group at the 1-position and a carboxylic acid group at the 4-position, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site or allosteric site of the enzyme, thereby modulating its activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-Methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
  • 1-Propyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
  • 1-Butyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

Comparison: Compared to its analogs, 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride may exhibit unique properties such as different solubility profiles, reactivity, and biological activity. The presence of the ethyl group can influence its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

1-ethylbenzimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-12-6-11-9-7(10(13)14)4-3-5-8(9)12;/h3-6H,2H2,1H3,(H,13,14);1H

InChI Key

XSTFFXOSTVQYGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C=CC=C21)C(=O)O.Cl

Origin of Product

United States

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